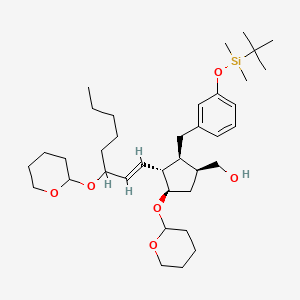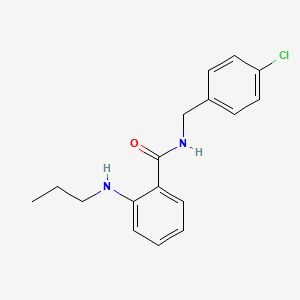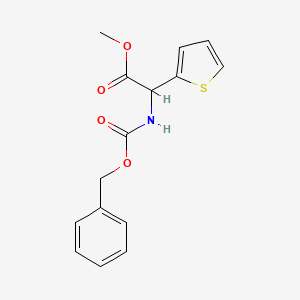![molecular formula C16H11F3OS B13096623 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of trifluorophenyl and thiobenzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3,4,5-trifluorophenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzoic acid.
Reduction: Formation of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiobenzaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorophenylboronic acid: Shares the trifluorophenyl group but differs in its boronic acid functionality.
3,4,5-Trifluorophenylpropanoyl chloride: A precursor in the synthesis of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C16H11F3OS |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[3-(3,4,5-trifluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H11F3OS/c17-13-7-11(8-14(18)16(13)19)3-6-15(20)12-4-1-10(9-21)2-5-12/h1-2,4-5,7-9H,3,6H2 |
InChI Key |
CFTVDWNVYPGFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


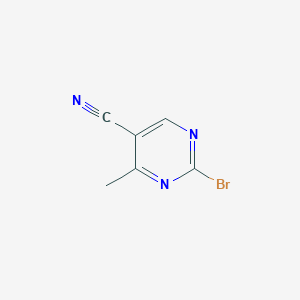
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)
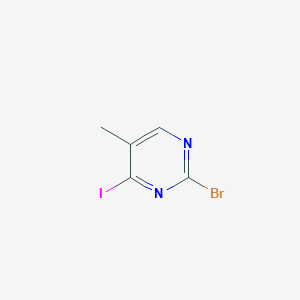


![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
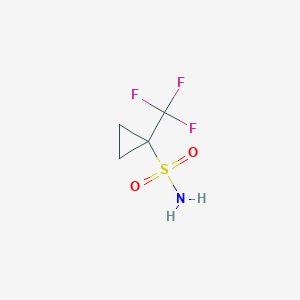

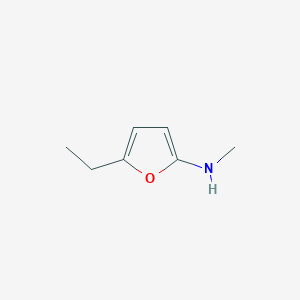
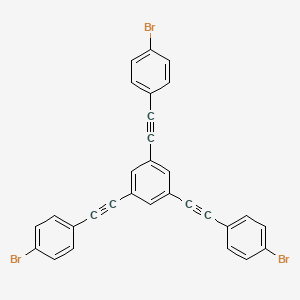
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
